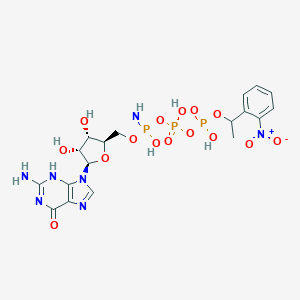
Hexahydropyridazine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexahydropyridazine derivatives has been explored through various methods. Notably, an organocatalytic approach has facilitated the enantioselective one-pot synthesis of hexahydropyridazine core structures from readily available precursors, highlighting the efficiency of these synthetic strategies (Wang et al., 2009). Additionally, a Lewis acid-catalyzed annulation reaction has been used to construct tetrahydropyridazines, which further participate in cycloaddition reactions to yield hexahydropyridazine derivatives (Dey et al., 2018).
Molecular Structure Analysis
The molecular structure of hexahydropyridazine derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the X-ray structural investigation of a specific hexahydropyridazine derivative provided insights into the effects of substituents on the compound's properties and activity (Khanamiryan et al., 1993).
Chemical Reactions and Properties
Hexahydropyridazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. One study detailed the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, leading to the efficient synthesis of structurally diverse pyridazine derivatives (Garve et al., 2016).
Physical Properties Analysis
The physical properties of hexahydropyridazine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and substituents. The study on the crystal and molecular structure of related pyridazine compounds provides a foundation for understanding the physical properties of hexahydropyridazine derivatives (Gryz et al., 2003).
Chemical Properties Analysis
The chemical properties of hexahydropyridazine derivatives, including reactivity, stability, and potential biological activity, are influenced by their unique molecular structure. Research into the synthesis and reactions of haloazodienes offers insights into the general synthesis of substituted pyridazines, highlighting the versatility and reactivity of hexahydropyridazine derivatives (South et al., 1996).
Wissenschaftliche Forschungsanwendungen
Local Anesthetic, Antihistaminic, and Anticonvulsive Activities : Khanamiryan et al. (1993) synthesized 1,2,4-substituted hexahydropyridazines to explore the impact of substituents on biological activity, finding that these compounds exhibit moderate local anesthetic, antihistaminic, and anticonvulsive activity (Khanamiryan et al., 1993).
Angiotensin-Converting Enzyme Inhibition : Attwood et al. (1984) reported the synthesis of hexahydropyridazine-based compounds as potent inhibitors of angiotensin-converting enzyme, showing significant in vitro and in vivo activity (Attwood et al., 1984).
Breast Cancer Cell Proliferation Inhibition : Leng et al. (2015) described the asymmetric synthesis of hexahydropyridazine derivatives that inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis through ERK, PARP, and mitochondrial pathways (Leng et al., 2015).
Phosphoric and Thiophosphoric Acid Derivatives : Giersdorf et al. (1989) synthesized dihydrazido and oxyamido derivatives of phosphoric and thiophosphoric acid using hexahydropyridazine, leading to various novel compounds (Giersdorf et al., 1989).
Cycloaddition Reactions for Derivative Synthesis : Shintani and Hayashi (2006) developed a palladium-catalyzed [3 + 3] cycloaddition process to produce hexahydropyridazine derivatives, highlighting the versatility of this compound in organic synthesis (Shintani & Hayashi, 2006).
Glycosidase Inhibition for Krabbe Disease : Viuff and Jensen (2016) investigated hexahydropyridazine aza-galacto-fagomine analogues as glycosidase inhibitors, finding potent inhibition relevant to Krabbe disease (Viuff & Jensen, 2016).
Potential Plasma Expander and Drug Carrier : Giammona et al. (1994) explored α,β-polyasparthydrazide, derived from hexahydropyridazine, as a plasma substitute and drug carrier, showing promising results in laboratory animals (Giammona et al., 1994).
Multidrug Resistance Reversal : Kamiwatari et al. (1989) studied dihydropyridine analogues, closely related to hexahydropyridazine, for their capacity to reverse drug resistance in human carcinoma cell lines (Kamiwatari et al., 1989).
Antioxidant Effects in Hypertension Treatment : Hirooka et al. (2006) found that amlodipine, a dihydropyridine calcium channel blocker (related to hexahydropyridazine), reduced oxidative stress in the brain, suggesting potential therapeutic applications in hypertension (Hirooka et al., 2006).
Asymmetric Synthesis Applications : Chen and Chen (2015) described an organocatalytic asymmetric synthesis of hexahydropyridazines, emphasizing the compound's role in creating pharmacologically relevant structures (Chen & Chen, 2015).
Novel Diphosphane Design for Asymmetric Catalysis : Knobloch and Brückner (2018) synthesized hexahydropyridazines with CH2 PAr2 groups, highlighting their use in asymmetric catalysis (Knobloch & Brückner, 2018).
Analgesic and Anti-Inflammatory Activities : Husain et al. (2017) synthesized pyridazine derivatives, showing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
diazinane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZEZLTRTTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611246 | |
| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyridazine dihydrochloride | |
CAS RN |
124072-89-5 | |
| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diazinane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)



